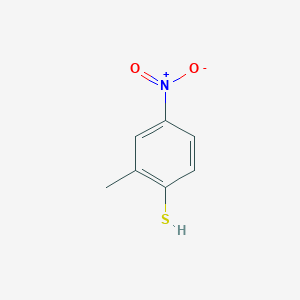

2-Methyl-4-nitrobenzenethiol

Vue d'ensemble

Description

Synthesis Analysis

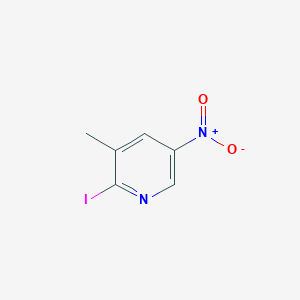

The synthesis of 2-Methyl-4-nitrobenzoic acid, a related compound, involves taking 4-dimethylnitrobenzene as a basic raw material and dilute nitric acid as an oxidant . The synthesis routes of 2-Methyl-4-nitrobenzenethiol are detailed in various experiments.Molecular Structure Analysis

The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Aryl halides, like 2-Methyl-4-nitrobenzenethiol, can undergo nucleophilic aromatic substitution reactions . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Physical And Chemical Properties Analysis

Nitro compounds like 2-Methyl-4-nitrobenzenethiol are a very important class of nitrogen derivatives. The nitro group, −NO2, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This results in high dipole moments of nitro compounds, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound .Applications De Recherche Scientifique

Kinetics Screening Assay for Electrophilic Dermal Sensitizers

2-Methyl-4-nitrobenzenethiol has been used in a kinetic spectrophotometric assay for the assessment of skin sensitizers . This assay involves the reactivity of electrophilic sensitizers to nitrobenzenethiol and has been used to determine the reactivity of electrophilic allergens to nucleophiles . The reaction rates of the electrophiles correlated positively with their EC3 values within the same mechanistic domain .

Near-field and Photocatalytic Properties of Mono- and Bimetallic Nanostructures

2-Methyl-4-nitrobenzenethiol has been used as a molecular reporter in the study of the near-field and photocatalytic properties of plasmonic nanocavities formed by single nanoparticles (SNP) on single nanoplates (SNL) . The rates of 4-NBT dimerization into 4,4-dimercaptoazobenzene (DMAB) were measured in various nanocavities using different excitations .

Plasmon-driven Catalytic Reactions

2-Methyl-4-nitrobenzenethiol has been used in the study of plasmon-driven catalytic reactions . In this context, it has been used to study the efficiency of photo-reducing 4-nitro-benzenthiol (4-NBT) dry film to p,p′-dimercaptoazobenzene (DMAB) in ambient conditions using Ag nanodiscs (NDs) and Ag nanoparticles (NPs) as catalysts .

Mécanisme D'action

Target of Action

Similar compounds such as nitrobenzene are known to interact with various enzymes and proteins in the body .

Mode of Action

Nitrobenzene, a related compound, is known to undergo reduction reactions in the body . The nitro group is reduced to an amino group, which can then interact with various biological targets .

Biochemical Pathways

For example, the reduction of nitrobenzene to aniline involves several steps, including the formation of nitroso and hydroxylamine intermediates .

Pharmacokinetics

Similar compounds are known to be absorbed through the skin and lungs, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Nitrobenzene and its derivatives are known to cause oxidative stress and damage to cellular structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methyl-4-nitrobenzenethiol. For example, the presence of other chemicals, temperature, and pH can affect the compound’s stability and reactivity . .

Safety and Hazards

Propriétés

IUPAC Name |

2-methyl-4-nitrobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-5-4-6(8(9)10)2-3-7(5)11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHVQTMIIWQQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

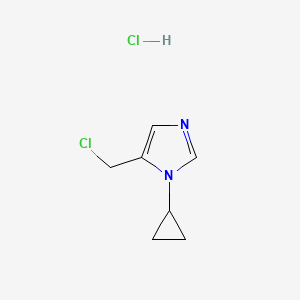

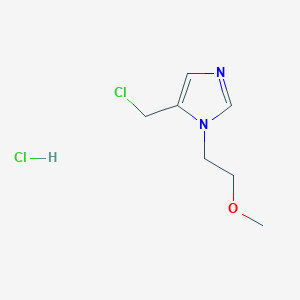

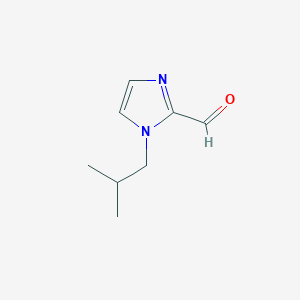

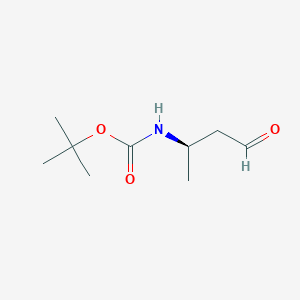

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-{[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3142037.png)

![2-[4-(2-fluorophenyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid](/img/structure/B3142057.png)

![Ethyl 2-[(chloroacetyl)amino]-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B3142074.png)